2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone
CAS No.: 896046-03-0
Cat. No.: VC4303087
Molecular Formula: C22H21N3OS
Molecular Weight: 375.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896046-03-0 |
|---|---|
| Molecular Formula | C22H21N3OS |
| Molecular Weight | 375.49 |
| IUPAC Name | 1-(2,3-dihydroindol-1-yl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylethanone |
| Standard InChI | InChI=1S/C22H21N3OS/c1-2-16-7-9-17(10-8-16)19-11-12-21(24-23-19)27-15-22(26)25-14-13-18-5-3-4-6-20(18)25/h3-12H,2,13-15H2,1H3 |
| Standard InChI Key | XNYANPGFSWQZLJ-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCC4=CC=CC=C43 |
Introduction
Synthesis
The synthesis of such compounds typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the indoline and thioether moieties. Techniques like continuous flow chemistry or automated synthesis platforms can enhance efficiency and yield.
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Pyridazine Ring Formation: This might involve the reaction of hydrazine derivatives with appropriate reagents to form the pyridazine core.
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Introduction of the Indoline Moiety: This could involve nucleophilic substitution reactions to attach the indoline group to the pyridazine ring via a thioether linkage.
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Final Modifications: Additional steps might include the introduction of the ethanone group and any necessary purification processes.
Biological Activities
Compounds with similar structures often exhibit biological activities such as antioxidant, anti-inflammatory, and anticancer properties. The presence of nitrogen and sulfur atoms in the molecule suggests potential interactions with biological targets like enzymes or receptors.
| Potential Biological Activity | Description |
|---|---|
| Antioxidant Activity | May scavenge free radicals, protecting cells from oxidative stress. |
| Anti-inflammatory Activity | Could modulate inflammatory pathways by interacting with specific enzymes or receptors. |
| Anticancer Activity | Might inhibit cell growth or induce apoptosis in cancer cells through interaction with cellular targets. |
Chemical Reactions
This compound can undergo various chemical reactions, including oxidation, substitution, and cleavage reactions, depending on the conditions used. Careful control of reaction conditions is crucial to achieve desired products with high selectivity and yield.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Oxidation | Specific temperatures and solvents | Formation of oxidized products |
| Substitution | Nucleophilic reagents | Replacement of functional groups |
| Cleavage | Strong acids or bases | Breakage of bonds leading to simpler molecules |
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